molecular formula C19H22N2O3S2 B4268724 ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate

ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate

Cat. No. B4268724
M. Wt: 390.5 g/mol
InChI Key: XICIBGUKVHDRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and has a molecular weight of 448.57 g/mol.

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate can prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects
Ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate in lab experiments is its potential to inhibit cancer cell growth and inflammation. This makes it a valuable compound for studying the mechanisms of cancer and inflammation and for developing new treatments for these diseases. However, one limitation of using this compound is its relatively high cost and the difficulty in synthesizing it. This may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate. One direction is to study its potential as a treatment for other diseases besides cancer and inflammation, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, to better understand how it inhibits cancer cell growth and inflammation. Finally, researchers can work on developing more efficient and cost-effective synthesis methods for this compound, to make it more accessible for large-scale experiments.

Scientific Research Applications

Ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate has shown great potential in scientific research. It has been studied for its anticancer properties, with promising results in inhibiting the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties, with potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

ethyl 5-benzyl-2-(morpholine-4-carbothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-2-24-18(22)16-13-15(12-14-6-4-3-5-7-14)26-17(16)20-19(25)21-8-10-23-11-9-21/h3-7,13H,2,8-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICIBGUKVHDRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-benzyl-2-[(morpholin-4-ylcarbonothioyl)amino]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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